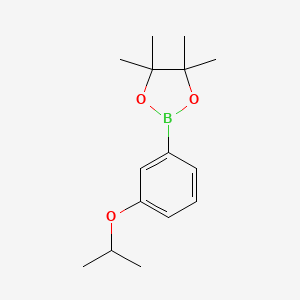

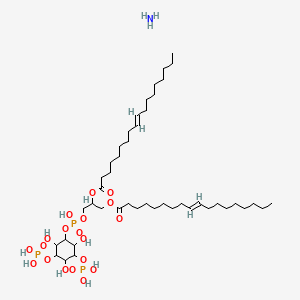

2-(3-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Isopropoxi fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto organobórico ampliamente utilizado en la síntesis orgánica, particularmente en las reacciones de acoplamiento de Suzuki–Miyaura. Este compuesto es conocido por su estabilidad y reactividad, lo que lo convierte en un reactivo valioso en diversas transformaciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(3-Isopropoxi fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano normalmente implica la reacción del ácido 3-isopropoxi fenilborónico con pinacol en presencia de un agente deshidratante. La reacción se lleva a cabo bajo una atmósfera inerte para evitar la oxidación e hidrólisis del ácido borónico. El producto se purifica luego mediante recristalización o cromatografía .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

2-(3-Isopropoxi fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano experimenta varias reacciones químicas, que incluyen:

Acoplamiento de Suzuki–Miyaura: Esta reacción forma enlaces carbono-carbono entre haluros de arilo o vinilo y compuestos organobóricos en presencia de un catalizador de paladio.

Oxidación: El compuesto se puede oxidar para formar fenoles u otros derivados que contienen oxígeno.

Sustitución: Puede experimentar reacciones de sustitución nucleofílica, donde el átomo de boro es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Catalizadores de paladio: Utilizados en reacciones de acoplamiento de Suzuki–Miyaura.

Agentes oxidantes: Tales como peróxido de hidrógeno o periodato de sodio para reacciones de oxidación.

Nucleófilos: Incluyendo aminas, alcoholes y tioles para reacciones de sustitución.

Productos principales

Biarilos: Formados en reacciones de acoplamiento de Suzuki–Miyaura.

Fenoles: Resultantes de reacciones de oxidación.

Ésteres borónicos sustituidos: Producidos a través de la sustitución nucleofílica.

Aplicaciones Científicas De Investigación

2-(3-Isopropoxi fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 2-(3-Isopropoxi fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano implica la formación de un complejo boronato con la molécula diana. En el acoplamiento de Suzuki–Miyaura, el complejo boronato experimenta transmetalación con un catalizador de paladio, seguido de eliminación reductora para formar el enlace carbono-carbono deseado . Los objetivos moleculares y las vías implicadas dependen de la reacción y las condiciones específicas utilizadas .

Comparación Con Compuestos Similares

Compuestos similares

Ácido fenilborónico: Otro compuesto organobórico utilizado en el acoplamiento de Suzuki–Miyaura.

Pinacolborano: Un éster borónico con reactividad similar pero propiedades estructurales diferentes.

Catecolborano: Conocido por su uso en reacciones de hidroboración.

Singularidad

2-(3-Isopropoxi fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es único debido a su estabilidad y reactividad en condiciones suaves. Su grupo isopropoxi proporciona impedimento estérico, lo que aumenta la selectividad en las reacciones. Además, los grupos tetrametil aumentan su solubilidad en solventes orgánicos, lo que lo hace más versátil en diversas aplicaciones .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-8-12(10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXRLFJZIFLJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)

![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)

![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)